

Physicochemical Properties of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

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Introduction

3,5-Dinitropyridine-2,6-diamine, a highly functionalized heterocyclic compound, has garnered interest within various fields of chemical research, including materials science and medicinal chemistry. Its structure, featuring a pyridine ring substituted with two amino and two nitro groups, imparts a unique combination of properties. The electron-withdrawing nature of the nitro groups significantly influences the electron density of the pyridine ring and the basicity of the amino groups, leading to distinct physicochemical characteristics. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of **3,5-Dinitropyridine-2,6-diamine**, intended to support research and development activities.

Molecular and Physical Properties

A summary of the key molecular and physical properties of **3,5-Dinitropyridine-2,6-diamine** is presented in Table 1. It is important to note that some of the reported values are predicted and should be confirmed by experimental data where critical.

Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₅ O ₄	[1]
Molecular Weight	199.12 g/mol	[1]
CAS Number	34981-11-8	[1]
Appearance	Likely a solid, given the high melting/decomposition point of related compounds.	Inferred
Predicted Boiling Point	527.0 ± 45.0 °C	[1]
Predicted Density	1.795 g/cm ³	[1]

Thermal Properties

Experimental data on the melting point of **3,5-Dinitropyridine-2,6-diamine** is not readily available in the surveyed literature. However, studies on the closely related N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), provide strong indications of high thermal stability. ANPyO is reported to have a melting point above 340°C, with decomposition occurring at higher temperatures.[2] Differential Scanning Calorimetry (DSC) analysis of ANPyO shows a significant exothermic decomposition peak at approximately 360.6°C to 365°C.[3][4] This suggests that **3,5-Dinitropyridine-2,6-diamine** is also a thermally stable compound that likely decomposes before melting.

Solubility Profile

The solubility of **3,5-Dinitropyridine-2,6-diamine** has been investigated in several common organic solvents. A summary of available qualitative solubility data is provided in Table 2. The compound exhibits solubility in polar aprotic solvents, which is a crucial consideration for its synthesis, purification, and application in various chemical reactions.

Solvent	Temperature Range (°C)	Solubility Trend
N,N-Dimethylformamide (DMF)	31.0 - 84.0	Solubility data available
Dimethyl sulfoxide (DMSO)	31.0 - 66.0	Solubility data available
Ethanol	32.0 - 67.0	Solubility data available
Methanol	20.0 - 66.0	Solubility data available

Note: For detailed quantitative solubility data, please refer to the primary literature.

Acidity and Basicity (pKa)

No experimental pKa values for **3,5-Dinitropyridine-2,6-diamine** have been reported in the reviewed literature. The presence of two strongly electron-withdrawing nitro groups on the pyridine ring is expected to have a profound effect on the basicity of the molecule. These groups significantly reduce the electron density on the pyridine nitrogen and the lone pairs of the amino groups, thereby decreasing their ability to accept a proton. Consequently, **3,5-Dinitropyridine-2,6-diamine** is expected to be a very weak base. The acidity of the amino protons is also likely enhanced compared to unsubstituted anilines.

Crystal Structure

As of the latest literature review, a definitive experimental crystal structure for **3,5-Dinitropyridine-2,6-diamine** has not been reported. However, the crystal structure of its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), has been determined by single-crystal X-ray diffraction.[2] ANPyO crystallizes in the monoclinic space group C2/c.[2] This information can serve as a useful reference for computational modeling and for predicting the crystal packing of the parent compound.

Experimental Protocols

Detailed, specific experimental protocols for the determination of all physicochemical properties of **3,5-Dinitropyridine-2,6-diamine** are not available in a single source. However, established methodologies for the characterization of organic compounds, particularly nitroaromatic compounds, can be readily applied.

Determination of Melting Point/Decomposition Temperature

A standard method for determining the melting point or decomposition temperature is Differential Scanning Calorimetry (DSC).

Methodology:

- A small, accurately weighed sample (typically 1-5 mg) of **3,5-Dinitropyridine-2,6-diamine** is placed in an aluminum pan.
- The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
- The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- The heat flow to the sample is measured as a function of temperature.
- An endothermic peak would indicate a melting point, while an exothermic peak would signify decomposition. The onset temperature of the exothermic peak is typically reported as the decomposition temperature.

Solubility Determination

The solubility of **3,5-Dinitropyridine-2,6-diamine** in various solvents can be determined using the isothermal shake-flask method.

Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
- The vials are agitated in a constant temperature bath for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- After equilibration, the suspension is filtered to remove the undissolved solid.

- The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

pKa Determination for Poorly Soluble Compounds

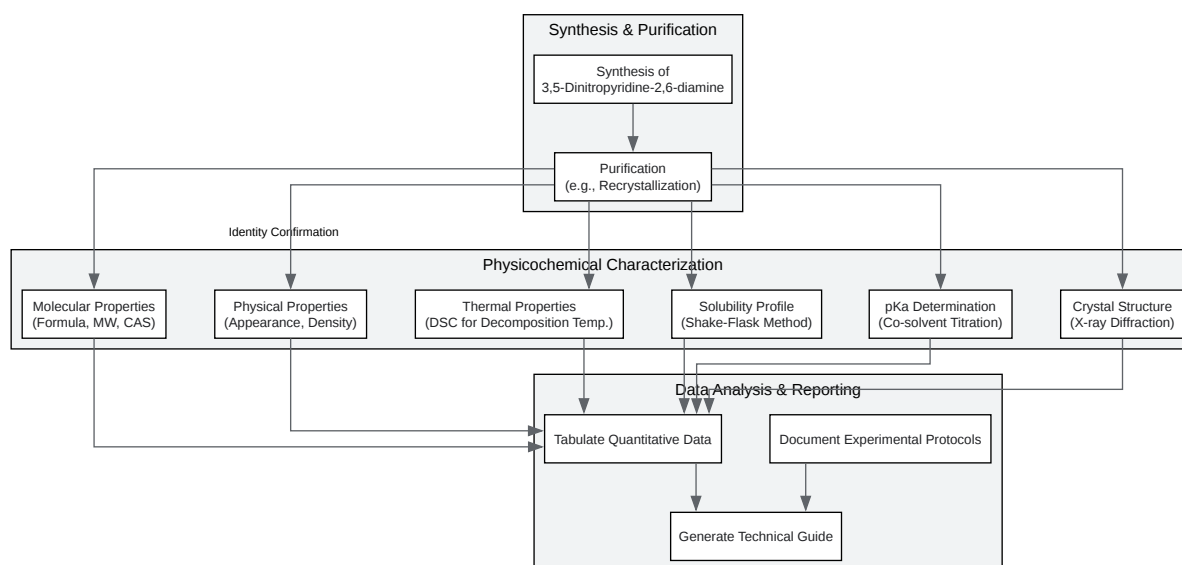
Due to its expected low aqueous solubility, the pKa of **3,5-Dinitropyridine-2,6-diamine** can be determined using methods suitable for sparingly soluble substances, such as potentiometric or spectrophotometric titration in co-solvent mixtures.[5]

Methodology:

- A series of solutions of the compound are prepared in various ratios of an organic co-solvent (e.g., methanol or dioxane) and water.
- Each solution is titrated with a standardized acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter (for potentiometric titration), or the change in UV-Vis absorbance at a specific wavelength is measured (for spectrophotometric titration).
- The apparent pKa (pKa') is determined for each co-solvent mixture.
- The aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic co-solvent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **3,5-Dinitropyridine-2,6-diamine**.



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Caption: Workflow for the physicochemical characterization of **3,5-Dinitropyridine-2,6-diamine**.

Conclusion

This technical guide has summarized the currently available physicochemical data for **3,5-Dinitropyridine-2,6-diamine**. While some properties have been characterized, there remain notable gaps in the experimental data, particularly for the melting point, pKa, and crystal structure. The provided information, including data for the closely related N-oxide derivative and established experimental methodologies, serves as a valuable resource for researchers

and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate the properties of **3,5-Dinitropyridine-2,6-diamine** and expand its potential applications.

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